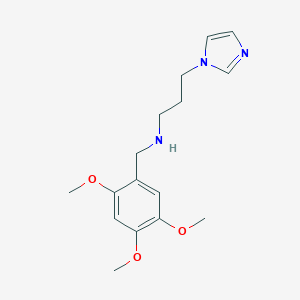![molecular formula C12H12N2O2S2 B274454 Methyl 2-({[(cyanoimino)(methylsulfanyl)methyl]sulfanyl}methyl)benzoate](/img/structure/B274454.png)
Methyl 2-({[(cyanoimino)(methylsulfanyl)methyl]sulfanyl}methyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-({[(cyanoimino)(methylsulfanyl)methyl]sulfanyl}methyl)benzoate is a chemical compound that belongs to the family of benzoate esters. It is commonly used in scientific research applications due to its unique properties.
Mecanismo De Acción
The mechanism of action of Methyl 2-({[(cyanoimino)(methylsulfanyl)methyl]sulfanyl}methyl)benzoate is not well understood. However, it is believed that this compound may act as a reactive oxygen species scavenger, thereby protecting cells from oxidative stress. It may also act as a metal chelator, inhibiting the activity of metal-dependent enzymes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to protect cells from oxidative stress and reduce the production of reactive oxygen species. Additionally, it has been shown to inhibit the growth of cancer cells and induce apoptosis. This compound has also been shown to have anti-inflammatory and anti-angiogenic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Methyl 2-({[(cyanoimino)(methylsulfanyl)methyl]sulfanyl}methyl)benzoate in lab experiments is its unique properties. It can be used as a fluorescent probe for the detection of reactive oxygen species, as well as a ligand for the development of new metal-based anticancer agents. However, one limitation of using this compound is its high cost and the complexity of its synthesis.
Direcciones Futuras
There are several future directions for the use of Methyl 2-({[(cyanoimino)(methylsulfanyl)methyl]sulfanyl}methyl)benzoate in scientific research. One possible direction is the development of new metal-based anticancer agents using this compound as a ligand. Another direction is the investigation of its potential as a therapeutic agent for the treatment of oxidative stress-related diseases such as Alzheimer's and Parkinson's. Additionally, the use of this compound as a fluorescent probe for the detection of reactive oxygen species in living cells could be further explored.
Métodos De Síntesis
The synthesis of Methyl 2-({[(cyanoimino)(methylsulfanyl)methyl]sulfanyl}methyl)benzoate can be achieved through a multi-step reaction process. The first step involves the reaction of 2-chloromethyl benzoate with potassium thiocyanate to form 2-(thiocyanatomethyl)benzoate. This compound is then reacted with sodium hydrosulfide to produce 2-({[(methylsulfanyl)methyl]sulfanyl}methyl)benzoate. Finally, the addition of cyanoimine to this compound produces this compound.
Aplicaciones Científicas De Investigación
Methyl 2-({[(cyanoimino)(methylsulfanyl)methyl]sulfanyl}methyl)benzoate has been widely used in scientific research due to its unique properties. It has been used as a fluorescent probe for the detection of reactive oxygen species in living cells. This compound has also been used as a ligand for the development of new metal-based anticancer agents. Additionally, it has been used as a starting material for the synthesis of other compounds with potential biological activity.
Propiedades
Fórmula molecular |
C12H12N2O2S2 |
|---|---|
Peso molecular |
280.4 g/mol |
Nombre IUPAC |
methyl 2-[(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylmethyl]benzoate |
InChI |
InChI=1S/C12H12N2O2S2/c1-16-11(15)10-6-4-3-5-9(10)7-18-12(17-2)14-8-13/h3-6H,7H2,1-2H3 |
Clave InChI |
HYNUSRDVEHDVOO-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1CSC(=NC#N)SC |
SMILES canónico |
COC(=O)C1=CC=CC=C1CSC(=NC#N)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[5-({[2-(Dimethylamino)ethyl]amino}methyl)-2-furyl]benzoic acid](/img/structure/B274382.png)
![N'-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-N,N-dimethylethane-1,2-diamine](/img/structure/B274383.png)
![N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B274385.png)
![3-(5-{[(4-Methylbenzyl)amino]methyl}furan-2-yl)benzoic acid](/img/structure/B274386.png)
![N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine](/img/structure/B274389.png)
![1-[(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)amino]propan-2-ol](/img/structure/B274390.png)
![N-{3-ethoxy-2-[(2-fluorobenzyl)oxy]benzyl}-N-methylamine](/img/structure/B274391.png)
![N-tert-butyl-2-{2-ethoxy-4-[({2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethyl}amino)methyl]phenoxy}acetamide](/img/structure/B274395.png)
![N'-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-N,N-dimethylethane-1,2-diamine](/img/structure/B274397.png)

![N-[(2-methoxynaphthalen-1-yl)methyl]-2-(4-methoxyphenyl)ethanamine](/img/structure/B274403.png)

![2-{2-[(Biphenyl-4-ylmethyl)amino]ethoxy}ethanol](/img/structure/B274406.png)
![3-[(Biphenyl-4-ylmethyl)amino]quinuclidine](/img/structure/B274407.png)